- Product class 1: pyrazoles, Science of Synthesis, 2002, 12, 15-225

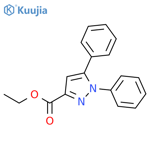

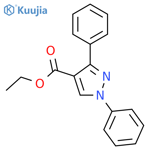

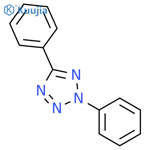

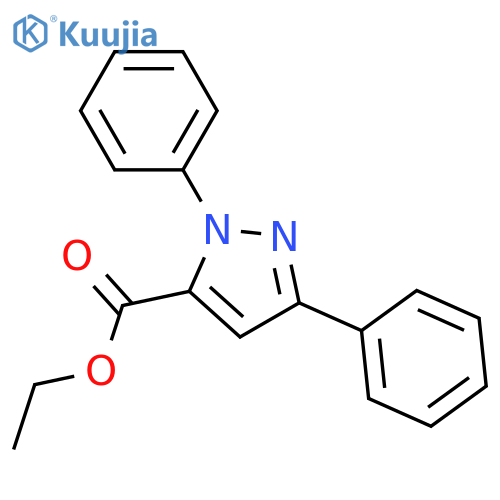

Cas no 94209-24-2 (ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate)

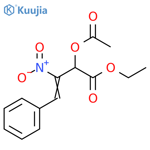

94209-24-2 structure

Nom du produit:ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

Numéro CAS:94209-24-2

Le MF:C18H16N2O2

Mégawatts:292.331844329834

MDL:MFCD03960606

CID:2131164

PubChem ID:2374374

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

- Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester (7CI)

- CCG-305131

- BS-48113

- D85559

- HMS1407H21

- 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester

- AKOS015969508

- BWTLOAULVWBENQ-UHFFFAOYSA-N

- Ethyl 1,3-diphenylpyrazole-5-carboxylate

- Z53848029

- Enamine_004751

- CS-0161857

- ethyl 2,5-diphenylpyrazole-3-carboxylate

- DB-370095

- 94209-24-2

- SCHEMBL16112468

-

- MDL: MFCD03960606

- Piscine à noyau: 1S/C18H16N2O2/c1-2-22-18(21)17-13-16(14-9-5-3-6-10-14)19-20(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3

- La clé Inchi: BWTLOAULVWBENQ-UHFFFAOYSA-N

- Sourire: O=C(C1N(C2C=CC=CC=2)N=C(C2C=CC=CC=2)C=1)OCC

Propriétés calculées

- Qualité précise: 292.121177757g/mol

- Masse isotopique unique: 292.121177757g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 22

- Nombre de liaisons rotatives: 5

- Complexité: 362

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 4.1

- Surface topologique des pôles: 44.1Ų

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K04958-5g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | >95% | 5g |

$850 | 2024-06-05 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1372-5g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95% | 5g |

$1435 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232497-5g |

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95% | 5g |

¥11821.00 | 2024-04-24 | |

| eNovation Chemicals LLC | K04958-1g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | >95% | 1g |

$215 | 2025-02-28 | |

| eNovation Chemicals LLC | K04958-1g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | >95% | 1g |

$215 | 2025-02-19 | |

| Chemenu | CM362790-250mg |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95%+ | 250mg |

$191 | 2024-07-19 | |

| Chemenu | CM362790-5g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95%+ | 5g |

$1361 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ984-1g |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |

94209-24-2 | 95% | 1g |

3550.0CNY | 2021-07-17 | |

| Aaron | AR01JJA4-250mg |

1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester |

94209-24-2 | 95% | 250mg |

$189.00 | 2025-02-11 | |

| 1PlusChem | 1P01JJ1S-250mg |

1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester |

94209-24-2 | 95% | 250mg |

$439.00 | 2024-04-19 |

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Méthode de production

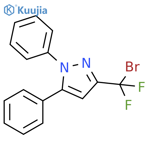

Méthode de production 1

Conditions de réaction

Référence

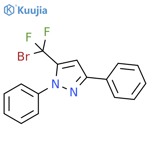

Méthode de production 2

Conditions de réaction

Référence

- Microwave-assisted 1,3-dipolar cycloaddition reactions of nitrilimines and nitrile oxides, Journal of Chemical Research, 1999, (12), 718-719

Méthode de production 3

Conditions de réaction

Référence

- Haloacetylated enol ethers. 11. Synthesis of 1-methyl- and 1-phenyl pyrazole-3(5)-ethyl esters. A one-pot procedure, Journal of Heterocyclic Chemistry, 1999, 36(1), 217-220

Méthode de production 4

Conditions de réaction

1.1 Solvents: Ethanol ; 5 h, reflux

Référence

- New Pyrazolium-carboxylates as Structural Analogues of the Pseudo-Cross-Conjugated Betainic Alkaloid Nigellicine, Journal of Organic Chemistry, 2003, 68(15), 5977-5982

Méthode de production 5

Conditions de réaction

1.1 Catalysts: Trifluoroacetic acid Solvents: Ethanol ; rt; 2 h, 85 °C

Référence

- La(OTf)3-catalysed one-pot synthesis of pyrazole tethered imidazo[1,2-a]azine derivatives and evaluation of their light emitting properties, New Journal of Chemistry, 2020, 44(3), 684-694

Méthode de production 6

Conditions de réaction

1.1 Catalysts: Hydrochloric acid Solvents: Dimethylformamide , Water ; 2 - 5 h, rt; rt → reflux; 3 h, reflux

Référence

- Synthesis of bromodifluoromethyl substituted pyrazoles and isoxazoles, Journal of Fluorine Chemistry, 2010, 131(3), 426-432

Méthode de production 7

Conditions de réaction

Référence

- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones, ACS Omega, 2023, 8(19), 17274-17287

Méthode de production 8

Conditions de réaction

1.1 Solvents: Methanol ; overnight, 65 °C

Référence

- Functionalized heterocyclic scaffolds derived from Morita-Baylis-Hillman Acetates, Chemical Communications (Cambridge, 2013, 49(70), 7738-7740

Méthode de production 9

Conditions de réaction

1.1 Solvents: Ethanol ; rt → 80 °C; 3 h, 80 °C

Référence

- Histone deacetylase inhibitors for treatment of Neurodegenerative diseases, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Solvents: Acetonitrile ; 1 h, rt

Référence

- Application of Photoclick Chemistry for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition between Alkynes and Nitrilimines Generated In Situ, European Journal of Organic Chemistry, 2018, 2018(3), 316-328

Méthode de production 11

Conditions de réaction

1.1 Reagents: O-Methylhydroxylamine hydrochloride Solvents: Ethanol ; 3 h, rt

1.2 3 h, rt; 10 h, reflux

1.2 3 h, rt; 10 h, reflux

Référence

- One-Pot Synthesis of Highly Substituted 1H-Pyrazole-5-carboxylates from 4-Aryl-2,4-diketoesters and Arylhydrazines, Journal of Heterocyclic Chemistry, 2016, 53(3), 840-848

Méthode de production 12

Conditions de réaction

1.1 Reagents: Acetic acid Solvents: Ethanol ; 30 min, rt

1.2 rt; overnight, rt

1.2 rt; overnight, rt

Référence

- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline, Chemistry Central Journal, 2016, 10,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Acetonitrile ; 24 h, 80 °C

Référence

- New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids, Journal of Fluorine Chemistry, 2018, 214, 17-23

Méthode de production 14

Conditions de réaction

Référence

- Histone deacetylase inhibitors and compositions and methods of use thereof, United States, , ,

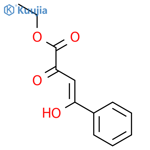

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Raw materials

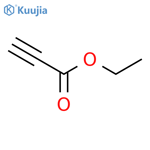

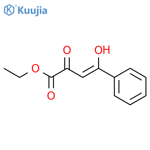

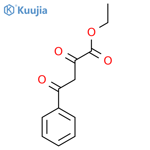

- ethyl propiolate

- Ethyl (3Z)-2-oxo-4-phenyl-4-[(phenylmethyl)amino]-3-butenoate

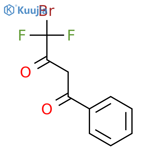

- 4-bromo-4,4-difluoro-1-phenylbutane-1,3-dione

- ethyl 2,4-dioxo-4-phenyl-butanoate

- 3-BUTENOIC ACID, 4-HYDROXY-2-OXO-4-PHENYL-, ETHYL ESTER, (3Z)-

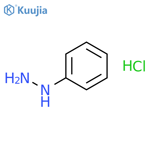

- Phenylhydrazine Hydrochloride (1:1)

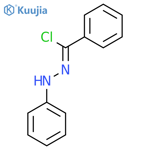

- N'-Phenylbenzohydrazonoyl chloride

- 2,5-diphenyl-2h-tetrazole

- 3-Buten-2-one, 1,1,1-trichloro-4-methoxy-4-phenyl-

- 3-Butenoic acid, 4-hydroxy-2-oxo-4-phenyl-, ethyl ester

- Ethyl 2-acetoxy-3-nitro-4-phenylbut-3-enoate

- Ethyl (3E)-2-oxo-4-phenyl-4-[(phenylmethyl)amino]-3-butenoate

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Preparation Products

- 1H-Pyrazole-4-carboxylic acid, 1,3-diphenyl-, ethyl ester (7189-03-9)

- 1H-Pyrazole-3-carboxylic acid, 1,5-diphenyl-, ethyl ester (17355-75-8)

- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (94209-24-2)

- 1H-Pyrazole, 3-(bromodifluoromethyl)-1,5-diphenyl- (1032273-33-8)

- 5-(Bromodifluoromethyl)-1,3-diphenyl-1H-pyrazole (1032273-66-7)

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Littérature connexe

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

94209-24-2 (ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate) Produits connexes

- 1213072-70-8((1R)-1-2-(trifluoromethyl)pyridin-3-ylethan-1-amine)

- 2680721-67-7(4-Cyclopropyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid)

- 1807125-17-2(Ethyl 6-(aminomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-acetate)

- 2137913-24-5(ethyl 2-(4-formyl-1H-pyrazol-1-yl)propanoate)

- 2227789-88-8((3S)-3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid)

- 109012-23-9(ethyl 1-methyl-4-nitro-imidazole-2-carboxylate)

- 98378-89-3(N-{(2-Nitrophenyl)aminocarbonyl}glycine)

- 26861-64-3(1-(2-Nitroethyl)benzotriazole)

- 39891-09-3(2-(6-chloropyridin-3-yl)acetonitrile)

- 2231676-06-3(tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate)

Fournisseurs recommandés

Jinan Hanyu Chemical Co.,Ltd.

Membre gold

Fournisseur de Chine

Lot

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membre gold

Fournisseur de Chine

Lot

Nanjing Jubai Biopharm

Membre gold

Fournisseur de Chine

Lot

Jiangsu Xinsu New Materials Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Zhejiang Brunova Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot